molecular formula C9H7F2I B6196397 5-cyclopropyl-1,3-difluoro-2-iodobenzene CAS No. 2680535-87-7

5-cyclopropyl-1,3-difluoro-2-iodobenzene

Cat. No.: B6196397
CAS No.: 2680535-87-7
M. Wt: 280.1
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Description

5-cyclopropyl-1,3-difluoro-2-iodobenzene is a chemical compound with the molecular formula C9H7F2I. It is characterized by the presence of a cyclopropyl group, two fluorine atoms, and an iodine atom attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1,3-difluoro-2-iodobenzene can be achieved through several methods. One common approach involves the halogenation of a precursor compound, such as 5-cyclopropyl-1,3-difluorobenzene, using iodine and a suitable oxidizing agent. The reaction typically takes place under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using advanced equipment and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1,3-difluoro-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can be used as a substrate in coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-cyclopropyl-1,3-difluoro-2-iodobenzene has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules for drug discovery.

    Industry: The compound can be utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1,3-difluoro-2-iodobenzene involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. These interactions can lead to the modulation of biological processes, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Iodobenzene: A simpler analog with a single iodine atom attached to a benzene ring.

    5-bromo-1,3-difluoro-2-iodobenzene: A compound with similar halogenation patterns but with a bromine atom instead of a cyclopropyl group.

    5-cyclopropyl-1,3-difluorobenzene: A precursor compound lacking the iodine atom

Uniqueness

5-cyclopropyl-1,3-difluoro-2-iodobenzene is unique due to the combination of the cyclopropyl group, fluorine atoms, and iodine atom on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2680535-87-7

Molecular Formula

C9H7F2I

Molecular Weight

280.1

Purity

95

Origin of Product

United States

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